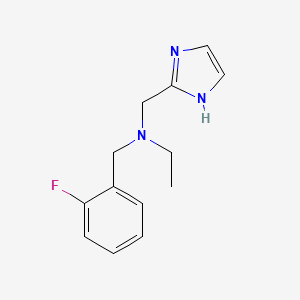![molecular formula C28H26N2O2 B3809437 N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3809437.png)
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide
Übersicht
Beschreibung
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed as a potential treatment for various neurological disorders.
Wirkmechanismus
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays an important role in regulating neuronal activity. By inhibiting FAAH, this compound increases the levels of anandamide, which in turn activates cannabinoid receptors and leads to the neuroprotective and neurorestorative effects observed in preclinical models.
Biochemical and Physiological Effects
In addition to its neuroprotective and neurorestorative effects, this compound has been shown to have anti-inflammatory and analgesic effects in preclinical models. These effects are thought to be mediated by the activation of cannabinoid receptors and the subsequent reduction in the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is its selectivity for FAAH, which reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. One area of interest is the use of this compound in combination with other therapeutic agents, such as dopamine agonists for the treatment of Parkinson's disease. Another area of interest is the development of more potent FAAH inhibitors, which may have greater efficacy in clinical settings. Finally, the role of this compound in regulating the endocannabinoid system in other physiological and pathological conditions warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been studied extensively in preclinical models of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In these models, this compound has been shown to have neuroprotective and neurorestorative effects, suggesting that it may be a promising therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
4-phenyl-N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c31-27(18-13-22-8-3-1-4-9-22)30-19-7-10-23(21-30)20-29-28(32)26-16-14-25(15-17-26)24-11-5-2-6-12-24/h1-6,8-9,11-12,14-17,23H,7,10,19-21H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHEUVEHWRUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C#CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine](/img/structure/B3809354.png)
![4-(3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-methylpyridine trifluoroacetate](/img/structure/B3809360.png)
![N-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B3809368.png)
![2-[4-(2,5-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3809369.png)
![3-(4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B3809381.png)
![methyl 5-[3-({[(4-methoxyphenyl)acetyl]amino}methyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B3809382.png)
![rel-(1R,5S)-3-[3-(2-furyl)-3-phenylpropanoyl]-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B3809391.png)
![1-(4-fluorophenyl)-N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3809395.png)
![N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide](/img/structure/B3809396.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3809411.png)
![4-{4-[4-methoxy-3-(methoxymethyl)benzyl]piperazin-1-yl}furo[3,2-c]pyridine](/img/structure/B3809416.png)
![3-benzyl-4-[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B3809429.png)
![4-[(1-benzoylpiperidin-4-yl)amino]-1-propylpyrrolidin-2-one](/img/structure/B3809438.png)
